2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Overview
Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or phenyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
- 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethanone
- 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dibromophenyl)ethanone
Uniqueness
The uniqueness of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-6-7-12(13(18)8-11)14(23)9-24-16-21-20-15(22(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQCOGKZKIALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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